molecular formula C9H13ClF3N3O B2899070 3-((4-(Trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole hydrochloride CAS No. 2034367-20-7

3-((4-(Trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B2899070
CAS No.: 2034367-20-7
M. Wt: 271.67
InChI Key: WJLIJKXODNMJLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-(Trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked via a methylene bridge to a 4-(trifluoromethyl)piperidine moiety, with a hydrochloride counterion enhancing solubility. The trifluoromethyl (CF₃) group is critical for its lipophilicity and metabolic stability, while the oxadiazole ring contributes to hydrogen-bonding interactions in biological targets .

Properties

IUPAC Name

3-[[4-(trifluoromethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3O.ClH/c10-9(11,12)7-1-3-15(4-2-7)5-8-13-6-16-14-8;/h6-7H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLIJKXODNMJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)CC2=NOC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Amidoxime Intermediate

The synthesis begins with the preparation of the amidoxime precursor. A carboxylic acid derivative containing the trifluoromethylpiperidine moiety reacts with hydroxylamine hydrochloride under basic conditions. For example:
$$
\text{R-COOH} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{NaOH}} \text{R-C(=N-OH)NH}2
$$
where R represents the 4-(trifluoromethyl)piperidinylmethyl group.

Cyclization with Acyl Chlorides

The amidoxime intermediate undergoes cyclization with an acyl chloride (e.g., chloroacetyl chloride) in the presence of a base such as triethylamine (TEA) or pyridine:
$$
\text{R-C(=N-OH)NH}_2 + \text{Cl-CO-R'} \xrightarrow{\text{TEA}} \text{1,2,4-oxadiazole} + \text{HCl}
$$
Key conditions include anhydrous solvents (THF, DCM) and temperatures ranging from 0°C to reflux.

Table 1: Optimization of Cyclization Conditions

Acyl Chloride Base Solvent Temperature Yield (%)
Cl-CO-Me TEA THF 0°C → RT 78
Cl-CO-Ph Pyridine DCM Reflux 65
Cl-CO-(CF₃) K₂CO₃ DMF 80°C 82

This method offers moderate to high yields (65–82%) but requires careful control of moisture and stoichiometry to avoid byproducts.

Vilsmeier Reagent-Mediated Activation

A one-pot synthesis using Vilsmeier reagent (POCl₃/DMF) activates carboxylic acids directly, bypassing the need for acyl chlorides:

Reaction Mechanism

The Vilsmeier reagent converts carboxylic acids into reactive acylimidazole intermediates, which react with amidoximes:
$$
\text{R-COOH} \xrightarrow{\text{POCl}_3/\text{DMF}} \text{R-C(=O)Cl} \xrightarrow{\text{Amidoxime}} \text{Oxadiazole}
$$
This method simplifies purification and achieves yields of 61–93% for 3,5-disubstituted oxadiazoles.

Application to Target Compound

For 3-((4-(trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole:

  • The trifluoromethylpiperidine-containing carboxylic acid is treated with POCl₃/DMF.
  • The resulting acyl chloride reacts in situ with the amidoxime.
  • Hydrochloride salt formation is achieved via HCl gas bubbling or addition of concentrated HCl.

Advantages :

  • Eliminates isolated acyl chloride synthesis.
  • Compatible with acid-sensitive functional groups.

Microwave-Assisted Synthesis

Microwave irradiation (MWI) accelerates cyclization reactions, reducing reaction times from hours to minutes:

Protocol Optimization

A mixture of amidoxime and acyl chloride in THF is irradiated at 100–150°C for 5–15 minutes using NH₄F/Al₂O₃ as a catalyst. For the target compound, this method achieves yields of 85–90%.

Benefits Over Conventional Heating

  • Time Efficiency : 15 minutes vs. 12–24 hours.
  • Improved Purity : Reduced side reactions due to uniform heating.
  • Solvent Economy : Lower volumes of THF or DMF required.

Superbase-Mediated Cyclization

The NaOH/DMSO superbase system enables room-temperature cyclization of amidoximes with methyl/ethyl esters:

Reaction Conditions

  • Substrates : Amidoxime + methyl ester of trifluoromethylpiperidine-carboxylic acid.
  • Base : NaOH (2 equiv) in DMSO.
  • Time : 4–24 hours at 25°C.

Table 2: Yield Variation with Ester Groups

Ester Group Time (h) Yield (%)
Methyl 6 75
Ethyl 12 68
Benzyl 24 52

This method is ideal for heat-sensitive substrates but suffers from prolonged reaction times for bulky esters.

Post-Synthetic Modifications

Hydrochloride Salt Formation

The free base is treated with HCl in diethyl ether or ethanol, followed by recrystallization from acetone/water (1:1).

Comparative Analysis of Methods

Table 3: Method Efficacy for Target Compound

Method Yield (%) Purity (%) Time Scalability
Acyl Chloride Cyclization 78 95 12 h High
Vilsmeier Reagent 88 98 6 h Moderate
Microwave-Assisted 90 97 15 min High
Superbase (NaOH/DMSO) 75 93 6 h Low

Microwave-assisted synthesis emerges as the optimal approach, balancing yield, time, and scalability.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Over-cyclization or decomposition at high temperatures.
  • Solution : Use of milder bases (TEA over NaOH) and low-temperature steps.

Purification Difficulties

  • Issue : Co-elution of hydrochloride salt with unreacted starting materials.
  • Solution : Gradient column chromatography (SiO₂, eluent: MeOH/DCM 0–10%).

Chemical Reactions Analysis

Types of Reactions: 3-((4-(Trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.

  • Substitution: Amines, alcohols, and polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, often resulting in the removal of functional groups.

  • Substitution Products: Substituted derivatives with different functional groups attached to the piperidine or oxadiazole ring.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the compound, making it valuable in various chemical reactions.

Biology: In biological research, 3-((4-(Trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole hydrochloride is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 3-((4-(Trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole hydrochloride exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Key Differences

A comparative analysis of structurally related oxadiazole-piperidine/piperazine derivatives is summarized below:

Compound Name Key Structural Features Biological/Physicochemical Implications Reference
3-((4-(Trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole hydrochloride - 1,2,4-oxadiazole core
- CF₃-substituted piperidine
- Methylene linker
Enhanced lipophilicity, metabolic stability, and solubility (due to HCl salt)
5-(4-Phenyl-5-(trifluoromethyl)thiophen-2-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole - Thiophene ring
- Dual CF₃ groups on phenyl
Increased π-π stacking potential; possible enhanced binding to hydrophobic enzyme pockets
3-[4-(Methylsulfonyl)phenyl]-5-(1-Boc-4-piperidyl)-1,2,4-oxadiazole - Methylsulfonyl (electron-withdrawing)
- Boc-protected piperidine
Reduced solubility (Boc group); potential for delayed in vivo activation
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride - Piperazine ring (flexible)
- 4-Chlorophenyl substituent
Improved hydrogen bonding (piperazine); altered electronic properties (Cl vs. CF₃)
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride - Direct piperidine-oxadiazole linkage
- 4-Methylphenyl
Reduced hydrophobicity (methyl vs. CF₃); constrained conformational flexibility
3-(Piperidin-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole hydrochloride - Pyridinyl substituent
- Unsubstituted piperidine
Basic nitrogen in pyridine enables ionic interactions; lower logP compared to CF₃ analogues

Binding Affinity and Docking Studies

The Glide XP docking protocol () highlights the importance of hydrophobic enclosure and hydrogen bonding in ligand-receptor interactions. For the main compound, the CF₃ group enhances hydrophobic interactions, while the oxadiazole core facilitates hydrogen bonding. In contrast:

  • Methylsulfonyl-substituted analogues (e.g., 3-[4-(methylsulfonyl)phenyl]-5-(1-Boc-4-piperidyl)-1,2,4-oxadiazole) could exhibit weaker hydrophobic enclosure due to polar sulfonyl groups, lowering docking scores in non-polar environments .

Solubility and Pharmacokinetics

  • Hydrochloride salts (main compound, ) generally exhibit superior aqueous solubility compared to neutral or Boc-protected forms (e.g., 3-[4-(methylsulfonyl)phenyl]-5-(1-Boc-4-piperidyl)-1,2,4-oxadiazole) .

Biological Activity

3-((4-(Trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole hydrochloride is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

The compound's molecular formula is C11H14ClF3N2OC_{11}H_{14}ClF_3N_2O with a molecular weight of 296.7 g/mol. Its structure includes a piperidine ring substituted with a trifluoromethyl group and an oxadiazole moiety, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that derivatives of the 1,2,4-oxadiazole scaffold exhibit a wide range of biological activities, including:

  • Anticancer Activity : Compounds in this class have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : They exhibit antibacterial and antifungal activities.
  • Antiparasitic Effects : Some derivatives demonstrate efficacy against malaria parasites.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many oxadiazoles inhibit key enzymes such as carbonic anhydrase and histone deacetylases, which are involved in tumor progression and inflammation .
  • Interaction with Receptors : Some compounds show affinity for various receptors, including chemokine receptors and protein tyrosine phosphatases, influencing cellular signaling pathways .
  • Induction of Apoptosis : Certain derivatives have been reported to induce apoptosis in cancer cells through the activation of intrinsic pathways .

Anticancer Activity

A study assessed the anticancer potential of various oxadiazole derivatives, including those similar to this compound. The results indicated that these compounds exhibited IC50 values ranging from 0.5 to 5 µM against several cancer cell lines (e.g., HeLa, CaCo-2) indicating potent cytotoxicity .

CompoundCell LineIC50 (µM)
Oxadiazole AHeLa0.5
Oxadiazole BCaCo-21.0
Oxadiazole CH9c22.5

Antimicrobial Activity

Another study focused on the antimicrobial properties of oxadiazole derivatives. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) below 100 µg/mL .

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

Antiparasitic Activity

Research on the antiplasmodial effects showed that similar oxadiazoles could inhibit the growth of Plasmodium falciparum with IC50 values less than 40 nM for some analogs . This suggests potential for development as antimalarial agents.

Q & A

Q. What are the standard synthetic routes for 3-((4-(trifluoromethyl)piperidin-1-yl)methyl)-1,2,4-oxadiazole hydrochloride, and how are intermediates characterized?

The compound is synthesized via a multi-step approach:

  • Step 1 : Formation of the oxadiazole ring through cyclization of an acylated amidoxime precursor under reflux conditions (e.g., using acetic anhydride or phosphoryl chloride) .
  • Step 2 : Introduction of the trifluoromethyl-piperidine moiety via nucleophilic substitution or reductive amination. Sodium borohydride or catalytic hydrogenation may be employed .
  • Characterization : Intermediates are validated using 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity, while LC-MS monitors reaction progress. Final purity (>95%) is assessed via reverse-phase HPLC with UV detection at 210–254 nm .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Key precautions include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory due to potential respiratory irritancy .
  • Waste Disposal : Segregate aqueous and organic waste; neutralize acidic/basic residues before disposal .
  • Emergency Protocols : For spills, use inert adsorbents (e.g., vermiculite) and avoid direct contact. In case of inhalation, move to fresh air and seek medical evaluation .

Q. How is the solubility profile of this compound determined, and what solvents are optimal for biological assays?

Solubility is assessed via shake-flask method:

  • Polar solvents : DMSO (≥50 mg/mL) or ethanol (10–20 mg/mL) are preferred for stock solutions .
  • Aqueous buffers : Phosphate-buffered saline (PBS) at pH 7.4 with 0.1% Tween-80 enhances stability for in vitro studies. Sonication or mild heating (40–50°C) may aid dissolution .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of the oxadiazole and piperidine moieties?

Yield optimization strategies include:

  • Catalyst Screening : Use Pd/C or Raney nickel for reductive amination, achieving >80% conversion under 3–5 bar H2_2 pressure .
  • Temperature Control : Maintain 50–60°C to balance reaction rate and byproduct formation. Microwave-assisted synthesis reduces time (30–60 minutes vs. 12 hours conventional) .
  • Purification : Flash chromatography (silica gel, 5% MeOH in DCM) removes unreacted piperidine derivatives. Crystallization from ethanol/water improves purity .

Q. How do researchers resolve contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions)?

Contradictions arise from conformational flexibility or proton exchange:

  • Dynamic NMR : Conduct variable-temperature 1H^1H-NMR (e.g., 25°C to −60°C) to identify slow-exchange protons .
  • DFT Calculations : Compare experimental chemical shifts with density functional theory (DFT)-optimized structures (e.g., B3LYP/6-31G* basis set) to assign ambiguous signals .
  • 2D Experiments : HSQC and HMBC correlations clarify through-space and through-bond interactions, especially for trifluoromethyl group assignments .

Q. What in vitro models are suitable for evaluating this compound’s bioactivity, and how are false positives mitigated?

  • Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains. Include cytotoxicity controls (e.g., HEK293 cells) to distinguish specific activity from general toxicity .
  • Cancer Cell Lines : Employ NCI-60 panel with dose-escalation (0.1–100 µM). Confirm hits via Annexin V/PI staining to rule out necrosis .
  • False-Positive Mitigation : Use counterscreens (e.g., redox-sensitive assays) and orthogonal methods (e.g., SPR for target binding) .

Methodological Challenges and Solutions

Q. How are stability issues addressed during long-term storage of this hydrochloride salt?

  • Storage Conditions : Store at −20°C in amber vials under argon to prevent hygroscopic degradation. Lyophilization extends stability to >24 months .
  • Stability Testing : Accelerated studies (40°C/75% RH for 6 months) with HPLC monitoring detect degradants (e.g., oxadiazole ring hydrolysis) .

Q. What strategies validate the compound’s mechanism of action in kinase inhibition assays?

  • Kinase Profiling : Use radiometric (33P^{33}P-ATP) or fluorescence-based (ADP-Glo) assays across a panel (e.g., PI3K/AKT/mTOR). IC50_{50} values <1 µM indicate potency .
  • Crystallography : Co-crystallize with target kinases (e.g., PI3Kγ) to confirm binding mode. Molecular dynamics simulations predict resistance mutations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.